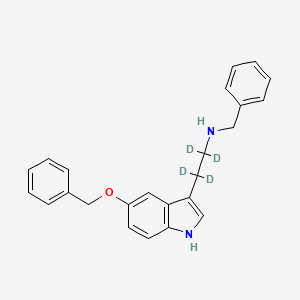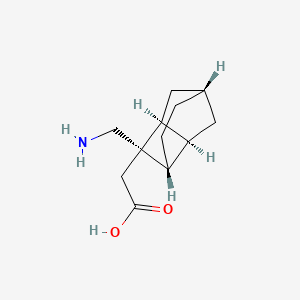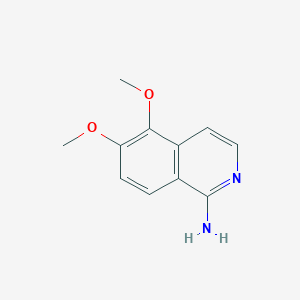![molecular formula C21H22FN3O3S2 B12431389 [2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)
[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ARN19702 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the benzothiazole core: This involves the reaction of 2-aminothiophenol with a suitable fluorinated reagent to form the benzothiazole ring.
Introduction of the piperazine moiety: The benzothiazole intermediate is then reacted with a piperazine derivative to introduce the piperazine ring.
Attachment of the sulfonyl group:
Analyse Des Réactions Chimiques
ARN19702 undergoes several types of chemical reactions, including:
Oxidation: The sulfonyl group can undergo oxidation reactions under specific conditions.
Reduction: The benzothiazole ring can be reduced to form different derivatives.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups using suitable reagents
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
ARN19702 has a broad range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of N-acylethanolamine acid amidase and its effects on lipid signaling pathways.
Biology: ARN19702 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound has shown promise in the treatment of multiple sclerosis and various types of pain, including neurogenic and inflammatory pain
Industry: While its industrial applications are still under investigation, ARN19702’s potential as a therapeutic agent makes it a compound of interest for pharmaceutical development
Mécanisme D'action
ARN19702 exerts its effects by inhibiting N-acylethanolamine acid amidase, an enzyme that degrades bioactive lipids such as palmitoylethanolamide. By inhibiting this enzyme, ARN19702 increases the levels of these bioactive lipids, which in turn activate peroxisome proliferator-activated receptor-α, leading to anti-inflammatory and neuroprotective effects .
Comparaison Avec Des Composés Similaires
ARN19702 is unique compared to other N-acylethanolamine acid amidase inhibitors due to its oral bioavailability, reversibility, and brain-penetrant properties. Similar compounds include:
ARN19702 analogs: These compounds share a similar core structure but differ in the functional groups attached.
Other N-acylethanolamine acid amidase inhibitors: These include compounds like ARN19702 but with different chemical structures and properties
ARN19702 stands out due to its broad analgesic profile and potential therapeutic applications in multiple sclerosis and pain management .
Propriétés
Formule moléculaire |
C21H22FN3O3S2 |
|---|---|
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
(2-ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22FN3O3S2/c1-3-30(27,28)19-7-5-4-6-16(19)20(26)25-11-10-24(13-14(25)2)21-23-17-9-8-15(22)12-18(17)29-21/h4-9,12,14H,3,10-11,13H2,1-2H3/t14-/m0/s1 |
Clé InChI |
UKQOLPNYRVPCBM-AWEZNQCLSA-N |
SMILES isomérique |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(C[C@@H]2C)C3=NC4=C(S3)C=C(C=C4)F |
SMILES canonique |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2C)C3=NC4=C(S3)C=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)
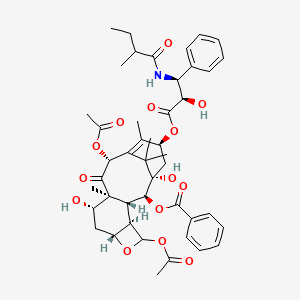
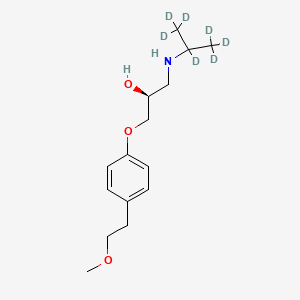
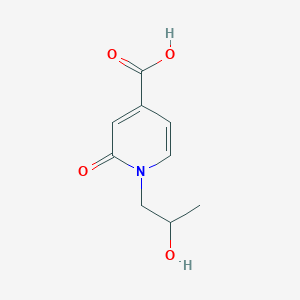
![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)
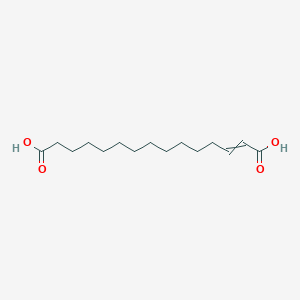
![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)

![trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B12431336.png)
